molecular formula C10H14N2O B1352931 4-amino-N-isopropylbenzamide CAS No. 774-67-4

4-amino-N-isopropylbenzamide

Cat. No. B1352931
CAS RN: 774-67-4
M. Wt: 178.23 g/mol
InChI Key: MTCRMEXPYUBMTJ-UHFFFAOYSA-N
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Description

4-Amino-N-isopropylbenzamide is a chemical compound with the linear formula C10H14N2O . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 4-amino-N-isopropylbenzamide is represented by the linear formula C10H14N2O . The molecular weight is 178.23 .


Physical And Chemical Properties Analysis

4-Amino-N-isopropylbenzamide has a molecular weight of 178.23 . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 4-amino-N-isopropylbenzamide exhibit notable anticonvulsant effects. These compounds have been evaluated against seizures induced by electroshock and pentylenetetrazole in mice. Certain derivatives, such as 4-amino-N-amylbenzamide, demonstrated significant potency against maximal electroshock seizures. The introduction of a second aromatic ring in these compounds resulted in enhanced activity, indicating a promising avenue for developing effective anticonvulsants (Clark et al., 1984).

Immunosuppressant Activity

Some derivatives of 4-amino-N-isopropylbenzamide have been identified as active immunosuppressants. A particular derivative, 3-methyl-3-hydroxy-1-(p-isopropyl-carbomoylphenyl)triazene, was found to significantly suppress the immune response in experimental animals. This compound's structure and immunosuppressant activity were confirmed through various spectroscopic analyses and immunological tests (Stewart et al., 1973).

Photochemical Applications

In the realm of photochemistry, N-phenyl substitutions of 4-amino-stilbenes, related to 4-amino-N-isopropylbenzamide, have been studied for their enhanced fluorescence properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, red shift of absorption and fluorescence spectra, and a less distorted structure in the fluorescent excited state. This property is significant in developing materials with specific fluorescence characteristics for various applications (Yang et al., 2002).

Antioxidant Activity

Amino-substituted benzamide derivatives, closely related to 4-amino-N-isopropylbenzamide, have shown potential as powerful antioxidants. Electrochemical studies have revealed that these compounds can scavenge free radicals, an important characteristic for developing effective antioxidants. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their free radical scavenging activity (Jovanović et al., 2020).

Crystal Structure Analysis

The crystal structure of lithiated N-isopropylbenzamide, aderivative of 4-amino-N-isopropylbenzamide, has been analyzed to understand its unique solvent-free octameric aggregate structure. This kind of structural analysis is crucial in materials science and chemistry for understanding molecular interactions and designing new compounds with desired properties (Maetzke & Seebach, 1990).

MCH 1 Receptor Antagonists

Derivatives of 4-amino-2-arylbutylbenzamides, structurally related to 4-amino-N-isopropylbenzamide, have been identified as micromolar MCH 1 receptor antagonists. These findings result from solid-phase parallel synthesis and lead to the discovery of potent nanomolar MCH1R antagonists, which could have implications in treatments targeting the MCH 1 receptor (Guo et al., 2005).

Dual Off-On and On-Off Fluorescent Detection

Innovative use of 2-aminobenzamide structural isomers for fluorescent probes for Cd2+ and Zn2+ ions has been reported. This technology, based on the transformation from “off–on” to “on–off” molecular switches, demonstrates the potential of 4-amino-N-isopropylbenzamide derivatives in developing sensitive and selective fluorescent probes for metal ions (Xu et al., 2014).

Anticonvulsant and Neurotoxicological Properties

Further studies have detailed the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, another analogue, highlighting its effectiveness against seizures and low neurotoxicity. Such research underscores the therapeutic potential of these compounds in treating epilepsy and related disorders (Diouf et al., 1997).

Electropolymerization Applications

Research into the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, shows promise for developing electrochemical transducers. This technology is particularly relevant in the development of sensors and immunosensors for various applications, including medical diagnostics (Santos et al., 2019).

Safety And Hazards

4-Amino-N-isopropylbenzamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRMEXPYUBMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431032
Record name 4-amino-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-isopropylbenzamide

CAS RN

774-67-4
Record name 4-Amino-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 774-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Brian Stewart, GJ Possanza… - The Journal of Immunology, 1973 - journals.aai.org
… of 4-amino-N-isopropylbenzamide and subsequent coupling with N-methylhydroxylamine gave reasonable yield. Its structure was confirmed by elemental analysis as well as by …
Number of citations: 2 journals.aai.org
SN Chettiar - 2013 - rave.ohiolink.edu
Cancer is a complex group of distinct genetic disease having common hallmarks. Cancer is characterized by abnormal and uncontrolled cell growth, and may acquire the ability to …
Number of citations: 2 rave.ohiolink.edu
N CH3NN - Survey of Drug Research in Immunologic Disease …, 1983 - Karger
Number of citations: 0

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